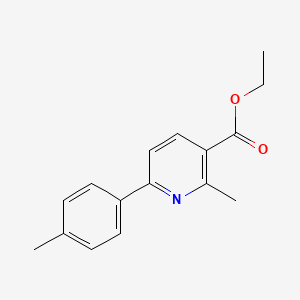

Ethyl 2-methyl-6-p-tolylpyridine-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-methyl-6-(4-methylphenyl)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-4-19-16(18)14-9-10-15(17-12(14)3)13-7-5-11(2)6-8-13/h5-10H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAEOOOKZIMODSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C=C1)C2=CC=C(C=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 Methyl 6 P Tolylpyridine 3 Carboxylate

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For Ethyl 2-methyl-6-p-tolylpyridine-3-carboxylate, the primary disconnection points are the bonds forming the pyridine (B92270) ring. The ester and the pyridine core are the key functional groups to consider.

A logical retrosynthetic approach for this polysubstituted pyridine would be to disconnect the pyridine ring via a multi-component reaction pathway, such as the Hantzsch pyridine synthesis. This strategy is highly convergent and atom-economical. The disconnections would break the ring into three precursor fragments: an enamine, an α,β-unsaturated carbonyl compound, and an ammonia (B1221849) source.

Specifically, the target molecule can be retrosynthetically disconnected into:

Ethyl acetoacetate (B1235776), which can provide the ester functionality and adjacent carbons.

An enamine derived from a β-ketoester and ammonia.

A chalcone-type intermediate, which would be formed from p-tolualdehyde and a ketone.

This leads to readily available starting materials: p-tolualdehyde, ethyl acetoacetate, and a source of ammonia.

Multi-Component Reaction Approaches to Pyridine Ring Formation

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants.

Adaptations of the Hantzsch Pyridine Synthesis for 2,6-Disubstituted Pyridines

The Hantzsch pyridine synthesis, first reported by Arthur Rudolf Hantzsch in 1881, is a classic MCR that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium (B1175870) acetate. wikipedia.orgwikipedia.org The initial product is a 1,4-dihydropyridine (B1200194), which is subsequently oxidized to the corresponding pyridine. wikipedia.orgorganic-chemistry.org This method is particularly well-suited for the synthesis of symmetrically substituted pyridines. However, for unsymmetrically substituted pyridines like this compound, modifications are necessary.

To achieve the desired 2,6-disubstitution pattern, a modified Hantzsch synthesis would involve the reaction of p-tolualdehyde, ethyl acetoacetate, and an enamine derived from another ketoester. The reaction proceeds through the formation of a dihydropyridine (B1217469) intermediate, which is then aromatized.

The mechanism of the Hantzsch synthesis has been a subject of study, with several proposed pathways. A widely accepted mechanism involves the initial formation of two key intermediates. organic-chemistry.org The first is an α,β-unsaturated carbonyl compound, formed through a Knoevenagel condensation of the aldehyde (p-tolualdehyde) with one equivalent of the β-ketoester (ethyl acetoacetate). organic-chemistry.org The second intermediate is an enamine, which is formed from the condensation of the second equivalent of the β-ketoester with ammonia. organic-chemistry.org

These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to form the 1,4-dihydropyridine ring. The final step is an oxidation to yield the aromatic pyridine product. The driving force for this aromatization is the formation of a stable aromatic ring. wikipedia.org

Various catalysts have been employed to improve the efficiency of the Hantzsch synthesis. These can be broadly categorized into acid catalysts, metal catalysts, and organocatalysts. ingentaconnect.comeurekaselect.com The choice of catalyst can influence reaction times, yields, and conditions. For instance, p-toluenesulfonic acid (PTSA) has been used as a catalyst, sometimes in aqueous micelles, to promote the reaction. wikipedia.org Ceric ammonium nitrate (B79036) (CAN) has also been utilized as a catalyst for a solvent-free, room-temperature reaction. wikipedia.org

The development of "green" chemistry approaches has led to the exploration of more environmentally friendly catalysts and reaction conditions. Ionic liquids have been investigated as reusable and non-toxic catalysts for room-temperature Hantzsch reactions. wikipedia.org Furthermore, microwave-assisted synthesis has been shown to accelerate the reaction, often leading to higher yields in shorter reaction times. wikipedia.orgnih.gov

| Catalyst/Condition | Advantage | Reference |

| p-Toluenesulfonic acid (PTSA) | Effective acid catalyst, can be used in aqueous media. | wikipedia.org |

| Ceric ammonium nitrate (CAN) | Allows for solvent-free, room-temperature conditions. | wikipedia.org |

| Ionic Liquids | "Green" catalyst, reusable, non-toxic, room temperature. | wikipedia.org |

| Microwave Irradiation | Accelerates reaction, improves yields, reduces time. | wikipedia.orgnih.gov |

Other Cyclization and Annulation Reactions for Pyridine Core Construction

While the Hantzsch synthesis is a prominent method, other cyclization and annulation reactions can also be employed to construct the pyridine core. These methods often provide alternative routes to substituted pyridines and may be advantageous for specific substitution patterns.

One such approach involves the [3+3] annulation of enamines with α,β-unsaturated ketones. organic-chemistry.org Another strategy is the Bönnemann cyclization, which is a trimerization of a nitrile and two parts of an acetylene. wikipedia.org This method can be activated by heat or photochemically and can be catalyzed by cobalt complexes. wikipedia.org

The Kröhnke pyridine synthesis offers a general route to substituted pyridines, though it uses pyridine itself as a reagent that is not incorporated into the final product. wikipedia.org More modern methods include transition-metal-catalyzed [2+2+2] cycloadditions and 6π-3-azatriene electrocyclization reactions. thieme-connect.com

Optimization of Reaction Conditions and Process Efficiency

Optimizing reaction conditions is crucial for maximizing the yield and purity of the target compound while minimizing reaction time and environmental impact. For the synthesis of this compound, several parameters can be adjusted.

Solvent: The choice of solvent can significantly affect the reaction rate and yield. While traditional Hantzsch syntheses often use alcohols like ethanol (B145695), recent efforts have focused on greener solvents, including water and even solvent-free conditions. wikipedia.orgnih.gov

Temperature: Reaction temperatures can range from room temperature to reflux conditions, depending on the reactants and catalysts used. Microwave-assisted synthesis can significantly reduce the need for high temperatures and long reaction times. wikipedia.orgnih.gov

Catalyst Loading: The amount of catalyst used should be optimized to ensure efficient conversion without leading to unwanted side reactions or purification difficulties.

Stoichiometry of Reactants: The molar ratios of the aldehyde, β-ketoester, and nitrogen source should be carefully controlled to favor the formation of the desired unsymmetrically substituted pyridine.

A summary of optimization considerations is presented below:

| Parameter | Considerations | Potential Improvements |

| Solvent | Polarity, boiling point, environmental impact. | Use of water, ionic liquids, or solvent-free conditions. |

| Temperature | Reaction rate vs. side product formation. | Microwave heating for controlled and rapid energy input. |

| Catalyst | Activity, selectivity, cost, reusability. | Use of highly efficient and recyclable catalysts. |

| Reactant Ratio | Control of regioselectivity for unsymmetrical products. | Stepwise addition of reactants or use of pre-formed intermediates. |

By systematically optimizing these parameters, the synthesis of this compound can be made more efficient, cost-effective, and environmentally friendly.

Solvent Effects and Media Optimization

The choice of solvent plays a pivotal role in the outcome of synthetic reactions, influencing reaction rates, yields, and even the product distribution. In the context of pyridine synthesis, a variety of solvents have been explored, ranging from conventional organic solvents to more environmentally benign alternatives.

For multicomponent reactions leading to pyridine derivatives, polar solvents are often found to be effective. researchgate.net Traditional methods frequently employ alcohols like ethanol due to the good solubility of the reactants and intermediates. researchgate.net However, the push towards greener chemistry has led to the investigation of alternative reaction media.

Water has been successfully utilized as a solvent for the Hantzsch synthesis, sometimes leading to improved yields and simplified work-up procedures. wikipedia.orgnih.gov The hydrophobic effect can promote the aggregation of reactants, thereby accelerating the reaction. Another green alternative is the use of ionic liquids, which can act as both the solvent and a catalyst, often allowing for reactions to proceed at room temperature with high yields. wikipedia.org Deep eutectic solvents (DES) are also gaining traction as non-toxic, biodegradable, and inexpensive media for pyridine synthesis.

Solvent-free conditions represent an ideal scenario from a green chemistry perspective, minimizing waste and reducing environmental impact. nih.gov Reactions can be carried out by grinding the solid reactants together, sometimes with the aid of a catalyst, or by using microwave irradiation to provide the necessary energy. wikipedia.orgnih.gov

Below is a table summarizing the general effects of different solvent types on the synthesis of pyridine derivatives, which can be extrapolated to the synthesis of this compound.

| Solvent Type | General Effects on Pyridine Synthesis | Key Advantages |

| Polar Aprotic | Can facilitate reactions by solvating cations. | Good solubility for a range of reactants. |

| Polar Protic | Can participate in hydrogen bonding, potentially stabilizing transition states. Alcohols are common. researchgate.net | Readily available, can act as a proton source. |

| Water | Can enhance reaction rates through the hydrophobic effect. nih.gov | Environmentally benign, inexpensive, non-flammable. |

| Ionic Liquids | Can act as both solvent and catalyst, enabling milder reaction conditions. wikipedia.org | Low volatility, tunable properties, potential for recyclability. |

| Solvent-Free | Reactions proceed in the absence of a solvent, often with mechanical or thermal energy input. nih.gov | Minimizes waste, reduces environmental impact, simplifies purification. |

Temperature, Pressure, and Stoichiometric Ratio Studies

The optimization of reaction parameters such as temperature, pressure, and the stoichiometric ratio of reactants is crucial for maximizing the yield and purity of the desired product.

Temperature: The reaction temperature significantly affects the rate of reaction. While some modern synthetic protocols for pyridines are designed to proceed at room temperature, particularly with the use of highly active catalysts, many traditional methods require heating. bohrium.com For instance, Hantzsch-type syntheses are often carried out at elevated temperatures to drive the condensation and cyclization steps. nih.gov However, excessively high temperatures can lead to the formation of side products and decomposition. The optimal temperature is therefore a balance between achieving a reasonable reaction rate and minimizing unwanted side reactions. Microwave-assisted synthesis has been shown to dramatically reduce reaction times by rapidly heating the reaction mixture. wikipedia.org

Pressure: Most pyridine syntheses are conducted at atmospheric pressure. The use of elevated pressure is generally not required unless gaseous reactants are involved or if the reaction volume needs to be controlled at high temperatures.

Stoichiometric Ratios: The molar ratio of the reactants in multicomponent reactions is a critical factor. In a typical Hantzsch-type synthesis of a compound like this compound, which involves the condensation of a β-ketoester (ethyl acetoacetate), an aldehyde (p-tolualdehyde), and a nitrogen source (like ammonium acetate), the stoichiometry will influence the formation of the final product. An excess of one reactant may be used to drive the reaction to completion, but this can also lead to the formation of byproducts and complicate the purification process. Careful optimization of the stoichiometric ratios is therefore essential to achieve high selectivity and yield of the target molecule.

The following table provides a general overview of the impact of these parameters on pyridine synthesis.

| Parameter | General Impact on Synthesis | Considerations for Optimization |

| Temperature | Affects reaction rate and selectivity. Higher temperatures can increase rate but may lead to side products. nih.gov | Balance reaction time with product purity. Consider microwave irradiation for rapid heating. wikipedia.org |

| Pressure | Typically atmospheric pressure is sufficient. | Not a common parameter for optimization in most pyridine syntheses. |

| Stoichiometry | Crucial for maximizing yield and minimizing byproducts in multicomponent reactions. | Requires careful balancing of reactants to favor the desired product formation. |

Purification and Isolation Techniques for High Purity Product

Achieving a high degree of purity for the final product is a critical step in any synthetic process. For pyridine derivatives like this compound, a combination of techniques is typically employed for purification and isolation.

The initial work-up of the reaction mixture often involves extraction to separate the product from the reaction medium and any water-soluble byproducts. This is commonly followed by washing the organic layer with brine and drying it over an anhydrous salt such as sodium sulfate (B86663) or magnesium sulfate.

Column chromatography is a widely used and effective method for purifying organic compounds. In the case of pyridine derivatives, silica (B1680970) gel is a common stationary phase, and a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate, is used as the eluent. mdpi.com The polarity of the eluent is gradually increased to elute the compounds from the column based on their polarity.

Crystallization is another powerful technique for obtaining high-purity crystalline solids. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then the solution is slowly cooled to allow for the formation of crystals. The choice of solvent is critical for successful crystallization.

Distillation can be used for the purification of liquid products that are thermally stable. However, for solid compounds like this compound, this method is not applicable.

The purity of the final product is typically assessed using analytical techniques such as Thin Layer Chromatography (TLC) , High-Performance Liquid Chromatography (HPLC) , and spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) .

Application of Green Chemistry Principles in Synthetic Pathways

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize the environmental impact of chemical processes. bohrium.comnih.gov The synthesis of this compound can be made more sustainable by adhering to these principles.

Atom Economy and Reaction Efficiency Maximization

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. researchgate.net Multicomponent reactions, such as the Hantzsch synthesis, are inherently more atom-economical than multi-step syntheses as they combine multiple reactants in a single step, generating fewer byproducts. bohrium.comwikipedia.org The ideal atom economy is 100%, where all the atoms of the reactants are incorporated into the final product. Maximizing reaction efficiency also involves optimizing reaction conditions to achieve high yields and selectivity, thereby reducing waste.

Utilization of Sustainable Solvents and Solvent-Free Conditions

As discussed in section 2.3.1, the use of green solvents like water, ionic liquids, and deep eutectic solvents is a key aspect of green chemistry. wikipedia.orgnih.gov These solvents are often less toxic, less volatile, and more environmentally friendly than traditional organic solvents.

Solvent-free reaction conditions represent a significant step towards sustainable synthesis. nih.gov These reactions can be promoted by various means, including grinding, sonication, or microwave irradiation, and they eliminate the need for solvent use, recovery, and disposal.

Development of Catalytic and Reusable Systems

The use of catalysts is a fundamental principle of green chemistry as they can increase reaction rates and selectivity, often under milder conditions. For pyridine synthesis, a wide range of catalysts have been developed, including both homogeneous and heterogeneous catalysts.

Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and potentially reused, reducing waste and cost. nih.gov Magnetically recoverable catalysts, for instance, can be removed from the reaction vessel using an external magnet, simplifying the purification process. nih.gov Examples of recyclable catalysts used in pyridine synthesis include hydrotalcites and various supported metal catalysts. bohrium.comnih.gov The development of efficient and recyclable catalytic systems is a key area of research for the sustainable synthesis of pyridine derivatives.

Advanced Spectroscopic and Structural Elucidation of Ethyl 2 Methyl 6 P Tolylpyridine 3 Carboxylate

Single Crystal X-ray Diffraction (SC-XRD) Analysis

No crystallographic data, including details on molecular conformation, torsion angles, intermolecular interactions, crystal packing motifs, hydrogen bonding networks, π-π stacking, or polymorphism studies, could be found for Ethyl 2-methyl-6-p-tolylpyridine-3-carboxylate.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Similarly, there is no available information providing a detailed assignment of proton (¹H) and carbon (¹³C) resonances using 2D NMR techniques such as COSY, HSQC, and HMBC for this specific compound.

A thorough exploration of scientific databases and chemical literature did not yield any publications containing the advanced spectroscopic and structural elucidation data necessary to construct the requested article with the specified level of detail and scientific accuracy.

Nuclear Overhauser Effect Spectroscopy (NOESY) for Stereochemical and Conformational Analysis

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful NMR technique used to determine the stereochemistry and conformation of molecules in solution by identifying protons that are close to each other in space. For this compound, a key conformational feature is the relative orientation of the p-tolyl group and the ethyl carboxylate group with respect to the pyridine (B92270) ring.

Due to steric hindrance, the p-tolyl and pyridine rings are not expected to be coplanar. The dihedral angle between these two rings is a critical conformational parameter. NOESY experiments can provide evidence for the through-space proximity of specific protons, which in turn defines this conformation.

Expected NOESY Correlations: A NOESY spectrum would be expected to show correlations between the following protons, indicating their spatial proximity:

The ortho-protons of the p-tolyl group and the proton at the 5-position of the pyridine ring. The strength of this correlation would be dependent on the dihedral angle.

The methyl protons at the 2-position of the pyridine ring and the ortho-protons of the p-tolyl group.

The methylene (B1212753) protons of the ethyl ester group and the proton at the 4-position of the pyridine ring.

The presence and intensity of these cross-peaks in a NOESY spectrum allow for the construction of a three-dimensional model of the molecule's preferred conformation in solution. For a structurally related molecule, C18H18N2O2, the dihedral angle between the bicyclic ring system and the benzene (B151609) ring was determined to be 13.45 (3)°. nih.gov

Interactive Data Table: Predicted NOESY Correlations

| Proton Group 1 | Proton Group 2 | Expected Correlation | Implication |

| Ortho-protons (p-tolyl) | H5 (pyridine) | Strong | Indicates a twisted conformation between the rings. |

| Methyl protons (C2-pyridine) | Ortho-protons (p-tolyl) | Medium | Confirms the proximity of the methyl and tolyl groups. |

| Methylene protons (ethyl ester) | H4 (pyridine) | Strong | Defines the orientation of the ester group. |

Multinuclear NMR Spectroscopy (e.g., ¹⁵N NMR) for Pyridine Nitrogen Environment

Multinuclear NMR, particularly ¹⁵N NMR, offers direct insight into the electronic environment of the nitrogen atom within the pyridine ring. The chemical shift of the ¹⁵N nucleus is highly sensitive to factors such as electron density, hybridization, and intermolecular interactions like hydrogen bonding.

The ¹⁵N chemical shift for pyridine itself is approximately -60 to -70 ppm relative to nitromethane. Substituents on the pyridine ring significantly influence this chemical shift. Electron-donating groups, such as the methyl and p-tolyl groups in the target molecule, are expected to increase the electron density at the nitrogen atom, leading to a more shielded (upfield) chemical shift. Conversely, the electron-withdrawing ethyl carboxylate group would have a deshielding effect. The final observed chemical shift is a balance of these competing electronic effects.

In substituted pyridines, the ¹⁵N chemical shifts can vary over a wide range. For instance, in 2-aminopyridine (B139424) N-oxides, the pyridine nitrogen chemical shift ranges from -101.2 to -126.7 ppm. researchgate.net The specific chemical shift for this compound would provide a valuable electronic fingerprint of the nitrogen environment.

Interactive Data Table: Expected ¹⁵N NMR Data

| Feature | Expected Observation | Rationale |

| Chemical Shift (δ) | Shifted relative to unsubstituted pyridine | Influence of electron-donating (methyl, p-tolyl) and electron-withdrawing (ethyl carboxylate) substituents. |

| Linewidth | Relatively sharp | Indicates a single, stable chemical environment in solution under standard conditions. |

| Coupling Constants | Potential for long-range couplings (e.g., ³J(¹⁵N, H)) | Can provide further structural information if resolved. |

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₁₈H₁₉NO₂), the expected exact mass can be calculated and compared to the experimental value to confirm its molecular formula.

Fragmentation Analysis: Beyond molecular formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) elucidates the fragmentation pathways of the molecule. This provides valuable structural information. In pyridine derivatives, fragmentation often involves the cleavage of substituent groups. researchgate.net

Plausible Fragmentation Pathways:

Loss of the ethoxy group (-OC₂H₅): A common fragmentation for ethyl esters, leading to a prominent acylium ion.

Loss of the entire ester group (-COOC₂H₅): Cleavage of the C-C bond between the pyridine ring and the carboxylate group.

Loss of a methyl radical (-CH₃): From either the 2-position methyl group or the p-tolyl group.

Cleavage of the p-tolyl group: Resulting in an ion corresponding to the substituted pyridine core.

A study on the fragmentation of dihydroxy silylated moieties containing a pyridine nucleus showed that the molecular ion (M+) was often the most abundant fragment, with subsequent losses of functional groups. researchgate.net Similarly, research on pyridine-carboxylate derivatives of steroids demonstrated that positive-ESI-mass spectra predominantly showed the protonated molecule [M+H]⁺. nih.gov

Interactive Data Table: Predicted HRMS Fragmentation

| Fragment Ion | Proposed Origin | Expected m/z (Monoisotopic) |

| [M+H]⁺ | Protonated molecule | 282.1494 |

| [M-OC₂H₅]⁺ | Loss of ethoxy group | 236.0868 |

| [M-COOC₂H₅]⁺ | Loss of ethyl carboxylate group | 208.1126 |

| [M-CH₃]⁺ | Loss of a methyl radical | 266.1181 |

Advanced Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Conformational Analysis

FTIR Spectroscopy: The FTIR spectrum is expected to show characteristic absorption bands for the various functional groups present in this compound.

C=O Stretch: A strong, sharp band around 1720-1740 cm⁻¹ is characteristic of the ester carbonyl group.

C-O Stretch: Bands in the 1100-1300 cm⁻¹ region corresponding to the C-O stretching of the ester.

Aromatic C=C and C=N Stretching: A series of bands in the 1400-1650 cm⁻¹ region, typical for the pyridine and benzene rings. researchgate.net

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and ethyl groups) appear just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy complements FTIR and is particularly sensitive to non-polar bonds and symmetric vibrations.

Ring Breathing Modes: The symmetric breathing vibrations of the pyridine and p-tolyl rings are expected to be strong in the Raman spectrum.

C-C Stretching of the Rings: These vibrations will also be prominent.

Substituent-Ring Stretching: Vibrations corresponding to the bonds connecting the substituent groups to the rings.

Studies on polypropylene (B1209903) have demonstrated that ATR-FTIR can identify carboxylate groups through their characteristic stretching frequencies. nih.gov Analysis of 2-methoxy-6-methyl pyridine has shown that C-C heteroaromatic stretching vibrations occur in the 1400-1650 cm⁻¹ range. researchgate.net

Interactive Data Table: Key Vibrational Frequencies

| Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C=O Stretch (Ester) | 1720-1740 (Strong) | Weak |

| Aromatic C=C/C=N Stretch | 1400-1650 (Multiple bands) | 1400-1650 (Strong) |

| C-O Stretch (Ester) | 1100-1300 (Strong) | Medium |

| Aliphatic C-H Stretch | 2850-2980 (Medium) | 2850-2980 (Strong) |

| Aromatic C-H Stretch | 3000-3100 (Weak) | 3000-3100 (Strong) |

Chiroptical Spectroscopy (If Chiral Derivatives are Explored)

The parent molecule, this compound, is achiral and therefore will not exhibit chiroptical activity. However, the exploration of chiral derivatives, for instance, by introducing a chiral center in one of the substituent groups, would make chiroptical spectroscopy a vital tool for stereochemical analysis. saschirality.org Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. saschirality.org

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light. For a chiral derivative, electronic transitions within the pyridine and p-tolyl chromophores would give rise to CD signals (Cotton effects). The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the chiral center(s) and the conformation of the molecule. mdpi.com Theoretical calculations of CD spectra, often using time-dependent density functional theory (TD-DFT), can be compared with experimental spectra to assign the absolute configuration of a chiral molecule. rsc.org

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of light. An ORD spectrum shows the cumulative effect of all the chromophores in the molecule. The spectrum of a chiral derivative would be characterized by plain curves at wavelengths away from absorption maxima and anomalous curves (showing peaks and troughs) in the regions of absorption, which correspond to the Cotton effects observed in CD spectroscopy. ORD, like CD, is a powerful method for determining the absolute stereochemistry of chiral molecules.

Theoretical and Computational Investigations of Ethyl 2 Methyl 6 P Tolylpyridine 3 Carboxylate

Quantum Chemical Calculations (Density Functional Theory - DFT)

No specific studies were found that performed DFT calculations on Ethyl 2-methyl-6-p-tolylpyridine-3-carboxylate. Such studies would typically provide valuable information on the molecule's fundamental properties.

Geometric Optimization and Vibrational Frequency Analysis

Information regarding the optimized molecular geometry, bond lengths, bond angles, and vibrational frequencies for this specific compound is not available in the searched literature.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Energy Gaps

Data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the associated energy gap, which are crucial for understanding the molecule's reactivity and electronic properties, could not be located.

Electrostatic Potential Surface (EPS) Mapping and Charge Distribution

There is no available information on the electrostatic potential surface or the charge distribution of this compound, which would illustrate the charge-related properties and reactive sites of the molecule.

Spectroscopic Property Predictions (e.g., NMR Chemical Shifts, UV-Vis Absorption)

Computational predictions of spectroscopic data such as NMR chemical shifts and UV-Vis absorption spectra for this compound have not been reported in the reviewed sources.

Molecular Dynamics (MD) Simulations

No published research detailing molecular dynamics simulations of this compound was found. MD simulations would offer insights into the dynamic behavior and interactions of the molecule over time.

Conformational Sampling and Dynamics in Solution

Details on the conformational landscape, flexibility, and dynamic behavior of this compound in a solvent environment are not available.

Intermolecular Interactions and Self-Assembly Propensity

The intermolecular interactions of this compound are expected to be governed by a combination of weak hydrogen bonds, π-π stacking, and van der Waals forces, contributing to its self-assembly properties.

Computational studies on related heterocyclic compounds provide insight into the likely nature of these interactions. For instance, the crystal structure analysis of similar molecules often reveals the presence of C—H···O and C—H···N hydrogen bonds. These interactions, although weak, can play a significant role in the formation of supramolecular architectures. In a study of a quinoline (B57606) derivative, intramolecular C—H···O interactions were observed to form five- and six-membered rings. researchgate.net Furthermore, intermolecular C—H···O interactions linked molecules into centrosymmetric dimers, suggesting a propensity for ordered self-assembly. researchgate.net

The presence of the p-tolyl group and the pyridine (B92270) ring in this compound introduces the possibility of π-π stacking interactions. These interactions are crucial in the self-assembly of many aromatic compounds. The study of sodium pyridine-3-carboxylate revealed a three-dimensional supramolecular architecture built upon extensive coordination and hydrogen bonding, highlighting the role of the pyridine and carboxylate functionalities in forming extended networks. researchgate.net

The interplay of these non-covalent interactions dictates the packing of molecules in the solid state and their behavior in solution, potentially leading to the formation of well-defined aggregates or liquid crystalline phases under specific conditions.

Table 1: Potential Intermolecular Interactions in this compound based on Analogous Systems

| Interaction Type | Potential Participating Groups | Significance in Self-Assembly | Reference Compound(s) |

| C—H···O Hydrogen Bonds | Methyl/Aryl C-H and Carboxylate Oxygen | Formation of dimers and extended chains | Quinoline derivatives researchgate.net |

| C—H···N Hydrogen Bonds | Methyl/Aryl C-H and Pyridine Nitrogen | Directional control in crystal packing | General heterocyclic compounds |

| π-π Stacking | Pyridine ring and p-tolyl group | Stabilization of stacked structures | Aromatic and heteroaromatic systems |

| van der Waals Forces | Entire molecule | Overall molecular packing and cohesion | General molecular systems |

Solvent Effects on Molecular Structure and Dynamics

The molecular structure and dynamics of this compound are anticipated to be influenced by the solvent environment due to the molecule's polarity and the presence of functional groups capable of engaging in solute-solvent interactions.

While specific studies on the solvent effects on this particular molecule are scarce, general principles of physical organic chemistry and computational solvent models can provide valuable predictions. The pyridine nitrogen and the carboxylate group can act as hydrogen bond acceptors, interacting with protic solvents like water or alcohols. These interactions can influence the conformational preferences of the ethyl carboxylate group and the rotational barrier of the p-tolyl group.

In non-polar solvents, intramolecular interactions and van der Waals forces would be more dominant in determining the molecular conformation. Computational studies using implicit solvent models, such as the Polarizable Continuum Model (PCM), or explicit solvent simulations through molecular dynamics (MD) could elucidate the specific effects of different solvents on the dihedral angles between the pyridine ring and the p-tolyl group, as well as the orientation of the ethyl ester. Such studies on related pyridine derivatives have shown that solvent polarity can impact the electronic distribution and spectroscopic properties of the molecule.

For example, fluorescence spectroscopy of certain pyridine derivatives in solvents of varying polarity has demonstrated shifts in emission spectra, indicating changes in the electronic structure and geometry of the molecule in the excited state as a function of the solvent environment.

Table 2: Predicted Solvent Influence on the Properties of this compound

| Solvent Type | Predicted Effect on Molecular Structure | Predicted Effect on Dynamics |

| Protic (e.g., Ethanol (B145695), Water) | Hydrogen bonding to pyridine N and carboxylate O, potentially altering the planarity and conformation of the ester group. | Slower rotational dynamics of the p-tolyl group due to specific solvent interactions. |

| Aprotic Polar (e.g., DMSO, Acetonitrile) | Dipole-dipole interactions influencing the overall molecular dipole moment and conformational equilibrium. | Moderate influence on rotational barriers compared to protic solvents. |

| Non-polar (e.g., Hexane (B92381), Toluene) | Intramolecular forces and molecular shape will be the primary determinants of the preferred conformation. | Faster molecular tumbling and internal rotations. |

Computational Structure-Property Relationship (SPR) Modeling

Quantitative Structure-Property Relationship (QSPR) Studies for Material Science Applications

Quantitative Structure-Property Relationship (QSPR) models are valuable tools for predicting the physical, chemical, and material properties of compounds based on their molecular structure. For this compound, QSPR studies could be employed to predict properties relevant to material science, such as thermal stability, solubility, and electronic properties.

Although no specific QSPR models for this compound were found, studies on related molecular classes offer a template for how such models could be developed. For instance, research on pyridine dicarboxylic acid-derived polyesters has explored the relationship between the isomeric structure of the pyridine monomer and the thermal properties of the resulting polymer. wur.nl Such studies demonstrate that the position of functional groups on the pyridine ring significantly influences material characteristics like the glass transition temperature. wur.nl

A hypothetical QSPR study on a series of substituted ethyl 2-methyl-6-arylpyridine-3-carboxylates could involve calculating a range of molecular descriptors (e.g., constitutional, topological, quantum-chemical) and correlating them with experimentally determined properties. This could lead to predictive models for designing new materials with tailored properties.

Table 3: Hypothetical QSPR Model Parameters for Pyridine-3-Carboxylate Derivatives

| Property to be Predicted | Potential Molecular Descriptors | Potential Application |

| Thermal Stability (e.g., Decomposition Temperature) | Bond dissociation energies, molecular weight, aromaticity indices. | Design of heat-resistant organic materials. |

| Solubility | Polar surface area, logP, hydrogen bond donors/acceptors. | Formulation of solutions for material processing. |

| Electronic Properties (e.g., HOMO-LUMO gap) | Quantum-chemical descriptors (e.g., from DFT calculations). | Development of organic electronic materials. |

In Silico Screening for Catalytic Ligand Design

The structural features of this compound, particularly the pyridine nitrogen and the potential for functional group modification, make it and its derivatives interesting candidates for ligands in catalysis. In silico screening methods can be a powerful approach to evaluate the potential of a library of such compounds for specific catalytic applications.

This process typically involves computational docking of the candidate ligands to a target metal center or protein, followed by an evaluation of the binding affinity and the geometry of the resulting complex. For example, in a study focused on drug design, in silico screening of pyridine derivatives was used to identify potential inhibitors of dihydrofolate reductase (DHFR). researchgate.net This same methodology can be adapted for catalyst design, where the "target" is a metal ion or a transition state of a catalytic reaction.

A virtual library of derivatives of this compound could be generated by computationally introducing various substituents at different positions on the pyridine and tolyl rings. These virtual compounds could then be screened for their ability to bind to a specific metal catalyst and promote a desired chemical transformation. The screening could be based on factors such as the binding energy of the ligand-metal complex, the steric and electronic properties of the ligand, and the stability of the resulting catalyst.

Table 4: Steps in a Hypothetical In Silico Screening for Catalytic Ligand Design

| Step | Description | Computational Tools |

| 1. Virtual Library Generation | Create a diverse set of virtual derivatives of the lead compound. | Molecular modeling software (e.g., ChemDraw, Avogadro). |

| 2. Target Definition | Define the structure of the metal center or transition state of interest. | Quantum mechanics or molecular mechanics software. |

| 3. Molecular Docking/Binding Simulation | Predict the binding mode and affinity of each ligand in the library to the target. | Docking software (e.g., AutoDock, GOLD), Molecular Dynamics simulations. |

| 4. Scoring and Ranking | Rank the ligands based on their predicted binding affinity and other relevant properties. | Scoring functions within docking software, binding free energy calculations. |

| 5. Hit Selection and Experimental Validation | Select the most promising candidates for synthesis and experimental testing. | N/A |

Mechanistic Studies and Reaction Pathways Involving Ethyl 2 Methyl 6 P Tolylpyridine 3 Carboxylate

Investigation of Reaction Mechanisms for Derivatization and Functionalization

The derivatization and functionalization of ethyl 2-methyl-6-p-tolylpyridine-3-carboxylate are governed by the interplay of the electronic properties of the pyridine (B92270) ring and its substituents: the methyl group, the p-tolyl group, and the ethyl carboxylate group.

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which makes it less reactive towards electrophilic aromatic substitution than benzene (B151609). uni-freiburg.de The substituents on the this compound molecule further modulate this reactivity.

Electron-Donating Groups (EDGs): The 2-methyl and 6-p-tolyl groups are electron-donating. The methyl group donates electron density via a positive inductive effect (+I), while the p-tolyl group can donate electrons through both inductive and resonance effects (+I, +R). These groups tend to increase the electron density of the pyridine ring, making it more susceptible to electrophilic attack than unsubstituted pyridine. However, this activation is counteracted by the electron-withdrawing nature of the nitrogen atom and the ester group. rsc.org

Electron-Withdrawing Group (EWG): The 3-ethyl carboxylate group is an electron-withdrawing group (-I, -R), which further deactivates the pyridine ring towards electrophilic substitution and activates it towards nucleophilic substitution. nih.gov

Steric Effects: The presence of bulky substituents at the 2- and 6-positions (methyl and p-tolyl groups) creates significant steric hindrance. This steric crowding can impede the approach of reagents to the adjacent positions on the pyridine ring and to the nitrogen atom itself. uni-freiburg.de

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity |

|---|---|---|---|---|

| 2-Methyl | 2 | Electron-donating (+I) | Moderate | Activates ring towards electrophiles, directs nucleophiles away from C2. |

| 6-p-Tolyl | 6 | Electron-donating (+I, +R) | High | Activates ring towards electrophiles, provides significant steric hindrance at C6. |

| 3-Ethyl Carboxylate | 3 | Electron-withdrawing (-I, -R) | Moderate | Deactivates ring towards electrophiles, activates for nucleophilic attack. |

| Pyridine Nitrogen | 1 | Electron-withdrawing (-I, -R) | - | Overall deactivation of the ring towards electrophiles. Site of protonation/coordination. |

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. unimi.it For this compound, the 2- and 6-positions are already substituted. The 4-position is a potential site for nucleophilic attack. The presence of the electron-withdrawing ethyl carboxylate group at the 3-position would further stabilize the negative charge in the Meisenheimer-like intermediate formed during nucleophilic attack at the 4-position. Reactions would likely require a good leaving group at the target position or proceed via activation of the ring, for instance, by N-oxidation.

The functional groups attached to the pyridine ring also exhibit their own characteristic reactivity.

Ethyl Carboxylate Moiety: The ester group can undergo nucleophilic acyl substitution. Common reactions include hydrolysis to the corresponding carboxylic acid under acidic or basic conditions, and transesterification in the presence of an alcohol and a catalyst. nih.gov These reactions would likely proceed via standard mechanisms for ester reactions.

p-Tolyl Moiety: The p-tolyl group is an aromatic ring that can, in principle, undergo electrophilic substitution. However, the conditions required for such reactions might also affect the pyridine ring. The methyl group on the tolyl ring could be a site for functionalization, for example, through free-radical halogenation, although this might lack selectivity.

Role as a Ligand in Metal-Catalyzed Transformations

Pyridine and its derivatives are widely used as ligands in coordination chemistry and metal-catalyzed reactions due to the presence of a lone pair of electrons on the nitrogen atom. nih.gov this compound can act as a ligand, and its coordination behavior and influence on a metal center are dictated by its electronic and steric properties.

The primary coordination site of this compound is the nitrogen atom of the pyridine ring, which can donate its lone pair to a metal center to form a coordinate bond. This would make it a monodentate N-donor ligand.

While the carbonyl oxygen of the ester group also has lone pairs, chelation involving both the pyridine nitrogen and this oxygen atom to form a bidentate (N,O) ligand is less likely. This is because it would result in a strained four-membered chelate ring. Five- or six-membered chelate rings are generally more stable. However, the possibility of such a binding mode, or bridging coordination in polynuclear complexes, cannot be entirely ruled out depending on the metal ion and reaction conditions.

| Property | Description |

|---|---|

| Primary Binding Mode | Monodentate via pyridine nitrogen. |

| Potential Secondary Binding | Weak interaction or bridging via ester carbonyl oxygen. Bidentate (N,O) chelation is sterically disfavored. |

| Electronic Influence on Metal | Balanced electron-donating (methyl, tolyl) and electron-withdrawing (ester) effects. Modulates the electron density at the metal center. |

| Steric Influence on Metal | High steric hindrance around the coordination site, influencing coordination number and geometry. |

While specific catalytic applications of this compound are not reported, its role in a hypothetical catalytic cycle can be inferred from the behavior of similar pyridine-based ligands. In a metal-catalyzed reaction, this ligand would occupy one or more coordination sites on the metal catalyst.

A typical catalytic cycle, for example in a cross-coupling reaction, involves steps such as oxidative addition, transmetalation, and reductive elimination. beilstein-journals.org The pyridine ligand would remain coordinated to the metal center throughout the cycle, acting as a "spectator" or "ancillary" ligand. Its function would be to modulate the electronic and steric properties of the metal center, thereby influencing the rates and selectivities of the individual steps in the cycle.

Stabilization of Intermediates: The ligand can stabilize reactive intermediates in the catalytic cycle. For instance, its steric bulk could prevent catalyst deactivation through dimerization or aggregation.

Tuning Reactivity: By altering the electron density at the metal center, the ligand can affect the rates of key steps like oxidative addition and reductive elimination. The balance of electron-donating and -withdrawing groups on this specific ligand would provide a unique electronic environment at the metal center. nih.gov

The investigation of such catalytic cycles would involve a combination of kinetic studies, spectroscopic analysis (e.g., NMR, IR) to identify intermediate species, and computational modeling (e.g., DFT) to map out the reaction pathway and understand the role of the ligand in stabilizing transition states.

Mechanistic Insights into Enantioselective Catalysis (if applicable)

Currently, there is a lack of specific research detailing the direct involvement of this compound in enantioselective catalytic reactions. As an achiral molecule, it would not be the substrate for a catalyst designed to introduce chirality into the pyridine ring itself through methods such as asymmetric arylation of a pyridine precursor. However, the functional groups present on the molecule, namely the ester and the substituted pyridine ring, offer potential handles for subsequent enantioselective transformations.

For instance, the ester group could potentially undergo enantioselective hydrolysis or reduction catalyzed by chiral enzymes or synthetic catalysts. More relevant to the pyridine core, the presence of the aromatic rings could allow for enantioselective reactions at positions activated by the ring nitrogen or the substituents. While no specific examples involving this compound have been documented, analogous systems have been shown to undergo enantioselective transformations. For example, rhodium-catalyzed asymmetric reductive Heck reactions have been used to create chiral 3-substituted tetrahydropyridines from phenyl pyridine-1(2H)-carboxylate derivatives and arylboronic acids. acs.org This suggests a potential, though currently unexplored, pathway where the pyridine ring of this compound could be activated and subsequently undergo a catalytic enantioselective reaction.

Future research could explore the possibility of activating the pyridine ring of this compound, perhaps through N-oxidation or formation of a pyridinium (B92312) salt, to make it susceptible to attack by a nucleophile in the presence of a chiral catalyst. The steric and electronic properties of the methyl and p-tolyl groups would undoubtedly play a significant role in directing the stereochemical outcome of such a reaction.

Photophysical and Photochemical Behavior

The photophysical and photochemical properties of this compound are not extensively documented in the literature. However, by examining related pyridine and biaryl compounds, we can infer its likely behavior. The molecule contains a substituted pyridine ring, which is a key chromophore, linked to a tolyl group, forming a biaryl system. The electronic properties of this system will be influenced by the interplay between the electron-withdrawing nature of the pyridine nitrogen and the ester group, and the electron-donating character of the methyl and tolyl substituents.

The absorption spectrum of this compound is expected to be characterized by π-π* transitions within the aromatic system. The presence of the conjugated system extending over the pyridine and tolyl rings would likely result in absorption maxima in the UV or near-UV region. The exact position of these maxima would be sensitive to the solvent polarity, with more polar solvents potentially causing a shift in the absorption bands.

The emission properties are also expected to be solvent-dependent. For analogous donor-acceptor biaryl systems, such as phenol-pyridinium cations, the emission characteristics are strongly influenced by the solvent's polarity and proton-accepting ability. rsc.org While this compound is not a charged species, the principles of solvent-solute interactions affecting the excited state geometry and energy levels are still applicable.

To provide a tangible, albeit comparative, perspective, the photophysical data for a series of 2-amino-4,6-diphenylnicotinonitrile derivatives, which share the substituted pyridine core, are presented below. It is important to note that the amino and cyano groups in these analogs will significantly influence their electronic and, consequently, their photophysical properties compared to the target compound.

| Compound | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Reference |

|---|---|---|---|---|

| 2-amino-4,6-diphenylnicotinonitrile | DCM | - | 450 | mdpi.com |

| 2-amino-4,6-diphenylnicotinonitrile | DMSO | - | 510 | mdpi.com |

| 2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile | DCM | - | 465 | mdpi.com |

| 2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile | DMSO | - | 525 | mdpi.com |

Upon absorption of a photon, this compound would be promoted to an excited singlet state. The subsequent decay pathways could include fluorescence, intersystem crossing to a triplet state, and non-radiative decay. The dynamics of these processes would be influenced by the molecular structure and the surrounding medium.

In biaryl systems, torsional motion between the two aromatic rings is a common relaxation pathway in the excited state. rsc.org For the title compound, rotation around the bond connecting the pyridine and tolyl rings could lead to a twisted intramolecular charge transfer (TICT) state, especially in polar solvents. Such a state is often characterized by a large Stokes shift and a lower fluorescence quantum yield. The excited-state dynamics of a phenol-pyridinium biaryl cation have been shown to involve rapid solvation followed by intramolecular rearrangement to a twisted charge-shift state. rsc.org

Photochemical reactions are also a possible decay pathway. For instance, 2-alkoxynicotinates have been shown to undergo a novel photochemical dimerization to form cage-type photodimers upon irradiation. acs.org This reaction is thought to proceed via two consecutive 2π + 2π photocycloadditions. While the substitution pattern of this compound is different, the potential for photochemical reactivity of the pyridine ring should not be discounted.

The photoluminescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is highly sensitive to the molecular structure and the presence of different functional groups. For pyridine derivatives, the nature and position of substituents can have a profound impact on ΦF.

The table below presents data on the fluorescence quantum yields for a series of 2-amino-4,6-diphenylnicotinonitrile derivatives. This data illustrates how changes in the aryl substituents can modulate the quantum yield. Again, it is crucial to recognize that these are analogous compounds and the data serves to highlight general trends rather than provide absolute values for this compound.

| Compound | Solvent | Quantum Yield (ΦF) | Reference |

|---|---|---|---|

| 2-amino-4,6-diphenylnicotinonitrile | DCM | - | mdpi.com |

| 2-amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile | DCM | - | mdpi.com |

| 2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile | DCM | - | mdpi.com |

| 2-amino-4,6-bis(4-methoxyphenyl)nicotinonitrile | DCM | - | mdpi.com |

Specific quantum yield values for the listed analogous compounds were not available in the cited source, but the study highlighted the influence of substituents on their fluorescence properties.

Applications of Ethyl 2 Methyl 6 P Tolylpyridine 3 Carboxylate in Advanced Chemical Research

Precursor in Materials Science

The utility of a molecule like Ethyl 2-methyl-6-p-tolylpyridine-3-carboxylate in materials science would stem from its rigid, aromatic pyridine (B92270) core, the tolyl group, and the reactive carboxylate handle. These features, in principle, allow for its incorporation into larger molecular or macromolecular structures. However, specific research detailing its use as a precursor is not found in the reviewed literature.

Synthesis of Advanced Polymers and Oligomers with Defined Architecture

No specific studies were identified that utilize this compound for the synthesis of advanced polymers or oligomers. Theoretically, the ethyl ester group could be hydrolyzed to a carboxylic acid, which could then serve as a monomer in condensation polymerizations (e.g., to form polyesters or polyamides). The pyridine and tolyl groups would impart specific thermal and conformational properties to the resulting polymer chain.

Integration into Optoelectronic Materials (e.g., Organic Light-Emitting Diodes - OLEDs, organic solar cells)

There is no available research demonstrating the integration of this compound into optoelectronic materials. Pyridine-containing compounds are often investigated for such applications due to their electron-deficient nature, which can be useful for electron-transporting layers in OLEDs or as components in photosensitizers for solar cells. However, the specific photophysical and electronic properties of this compound have not been reported in the context of these applications.

Application in Liquid Crystal Displays or Nonlinear Optical (NLO) Materials

No literature was found describing the application of this compound in liquid crystals or NLO materials. The elongated, rigid structure conferred by the linked phenyl and pyridine rings is a common feature in molecules designed for liquid crystalline phases. Similarly, the donor-acceptor character that can arise in such aromatic systems is often exploited for NLO properties, but no studies have characterized these properties for this specific molecule.

Scaffold for Novel Ligands in Asymmetric Catalysis

The pyridine nucleus is a cornerstone of ligand design in coordination chemistry and asymmetric catalysis. The nitrogen atom provides a strong coordination site for metal centers. Despite this, specific research employing this compound as a foundational scaffold for chiral ligands is not documented.

Design and Synthesis of Chiral Derivatives for Enantioselective Reactions

No published methods for the synthesis of chiral derivatives starting from this compound for use in enantioselective reactions were found. In principle, the methyl group at the 2-position or the ester at the 3-position could be functionalized to introduce chiral auxiliaries, but such derivatives have not been reported.

Evaluation of Ligand Performance in Specific Catalytic Transformations (e.g., C-C coupling, hydrogenation)

As no chiral ligands derived from this specific scaffold are reported, there is consequently no data on their performance in catalytic transformations. While numerous pyridine-based ligands are highly effective in reactions like C-C coupling and hydrogenation, the potential of ligands derived from this compound remains unexplored in the scientific literature. An example of a related research area involves the use of pyridine-quinoline based ruthenium complexes in transfer hydrogenation, but this does not involve the target compound.

Utilization in Supramolecular Chemistry

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules. The pyridine and carboxylate functional groups within This compound theoretically allow for various non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination, which are foundational to supramolecular assembly. However, specific research demonstrating these applications for this particular molecule is not available.

Host-Guest Chemistry and Molecular Recognition Phenomena

There are no specific studies detailing the use of This compound as either a host or a guest molecule in host-guest chemistry. Research in this area would typically involve investigating its ability to selectively bind with other molecules through non-covalent interactions, a phenomenon known as molecular recognition.

Formation of Metal-Organic Frameworks (MOFs) or Coordination Polymers

While pyridine-dicarboxylate and related linkers are commonly used in the synthesis of MOFs and coordination polymers, no published research explicitly reports the use of This compound as a ligand for the construction of such frameworks. The incorporation of its corresponding carboxylate form would be a prerequisite for it to act as a linker between metal centers.

Self-Assembly Studies for Controlled Architectures

Investigations into the self-assembly of molecules into well-defined, controlled architectures are a cornerstone of supramolecular chemistry. There is currently no literature available that describes studies on the self-assembly properties of This compound .

Role in the Development of New Synthetic Methodologies

The utility of a molecule in the development of new synthetic methods can be as a test substrate for a new reaction or as a key reagent or auxiliary in a complex synthesis.

As a Benchmark Substrate for Emerging Reaction Types

No studies have been identified that use This compound as a benchmark or model substrate to test the scope, efficiency, or mechanism of a newly developed chemical reaction.

As a Reagent or Auxiliary in Complex Organic Syntheses

There is no available evidence of This compound being employed as a crucial reagent or a chiral auxiliary in the total synthesis of complex natural products or other intricate organic molecules.

Derivatization and Analog Synthesis of Ethyl 2 Methyl 6 P Tolylpyridine 3 Carboxylate

Systematic Modifications at the Pyridine (B92270) Ring System

Electrophilic aromatic substitution on the pyridine ring of Ethyl 2-methyl-6-p-tolylpyridine-3-carboxylate can be challenging due to the electron-deficient nature of the pyridine nucleus. However, the reactivity can be enhanced by the introduction of electron-donating groups. Conversely, nucleophilic aromatic substitution is a more feasible strategy for introducing new functionalities. For instance, the generation of pyridine N-oxides can facilitate nucleophilic attack at the C4 position.

Another approach involves skeletal editing of the pyridine core. Recent advancements in synthetic chemistry have enabled transformations such as atom-pair swaps (e.g., CN to CC), which could be explored to replace the nitrogen atom with a carbon, yielding a benzene (B151609) analog, or to introduce other heteroatoms, thereby creating novel heterocyclic systems. researchgate.net

Table 1: Potential Modifications at the Pyridine Ring

| Position | Type of Modification | Potential Reagents/Conditions | Expected Outcome |

| C4 | Electrophilic Nitration | Fuming HNO₃ / H₂SO₄ | Introduction of a nitro group, which can be further reduced to an amine. |

| C4 | Halogenation via N-oxide | POCl₃, PBr₃ | Introduction of chloro or bromo substituents. |

| Ring N | N-Oxidation | m-CPBA, H₂O₂ | Formation of the corresponding pyridine N-oxide, activating the ring for further modifications. |

| Ring N | Quaternization | Alkyl halides (e.g., CH₃I) | Formation of pyridinium (B92312) salts, altering solubility and electronic properties. |

Functional Group Interconversions of the Ester Moiety (e.g., Hydrolysis, Amidation, Reduction)

The ethyl carboxylate group at the C3 position is a versatile handle for a variety of chemical transformations. These modifications can alter the compound's polarity, hydrogen bonding capabilities, and potential interactions with biological targets.

Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This transformation introduces a carboxylic acid moiety that can serve as a key building block for further derivatization.

Amidation: The carboxylic acid obtained from hydrolysis can be coupled with a wide range of amines to form amides. This can be achieved using various coupling agents such as HBTU or by converting the carboxylic acid to an acyl chloride followed by reaction with an amine. acs.orgnih.gov Direct amidation of the ester is also a potential route, though it may require more forcing conditions.

Reduction: The ester group can be reduced to a primary alcohol (hydroxymethyl group). This transformation can be accomplished using reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H). The resulting alcohol can be further functionalized, for example, through etherification or oxidation to an aldehyde. nih.govcalpaclab.com

Table 2: Functional Group Interconversions of the Ester Moiety

| Reaction | Reagents/Conditions | Product Functional Group |

| Hydrolysis | NaOH (aq), then H₃O⁺ or HCl (aq) | Carboxylic Acid (-COOH) |

| Amidation | 1. NaOH (aq), then H₃O⁺ 2. SOCl₂ or (COCl)₂ 3. R¹R²NH | Amide (-CONR¹R²) |

| Reduction | LiAlH₄ in THF or DIBAL-H in Toluene | Primary Alcohol (-CH₂OH) |

| Transesterification | R'OH, acid or base catalyst | Different Ester (-COOR') |

Structural Alterations of the p-Tolyl Substituent and Methyl Group

Modifications to the substituents at the C2 (methyl) and C6 (p-tolyl) positions can be used to fine-tune the steric and electronic properties of the molecule.

The p-tolyl group offers several avenues for modification. The methyl group on the tolyl ring can be a site for functionalization, for example, through benzylic bromination followed by nucleophilic substitution to introduce a variety of functional groups. Electrophilic aromatic substitution on the tolyl ring is also possible, with the directing effects of the existing substituents guiding the position of new groups.

The methyl group at the C2 position of the pyridine ring can also be functionalized. For instance, it could potentially undergo condensation reactions with aldehydes if activated appropriately.

Exploration of Structure-Property Relationships through Analog Libraries

For example, a library of amides with varying amine substituents could be synthesized to probe the impact of hydrogen bond donors and acceptors at the C3 position. Similarly, a series of analogs with different substituents on the p-tolyl ring could reveal the influence of electronic and steric effects at the C6 position on the molecule's properties. nih.gov This data-driven approach is essential for the rational design of new derivatives with optimized characteristics for specific applications.

Conclusion and Future Research Directions

Summary of Key Academic Discoveries and Contributions Related to Ethyl 2-methyl-6-p-tolylpyridine-3-carboxylate

The primary academic contribution surrounding compounds like this compound lies in the synthetic methodologies developed for their preparation. The Hantzsch pyridine (B92270) synthesis, a multicomponent reaction reported in 1881, remains a foundational method for producing dihydropyridines, which can then be oxidized to the corresponding pyridine derivatives. wikipedia.org This and other synthetic strategies, such as those involving β-enamine carbonyl compounds, provide access to a wide array of polysubstituted pyridines. mdpi.com

The pyridine scaffold itself is a cornerstone of medicinal chemistry and drug design. nih.govrsc.org Its presence in numerous FDA-approved drugs highlights its importance. nih.gov Pyridine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govrsc.orgijnrd.org The specific substitution pattern of a 2-methyl group, a 6-p-tolyl group, and a 3-carboxylate ester suggests that this compound could be a candidate for biological screening, as these features can influence the molecule's steric and electronic properties, and thus its interaction with biological targets. For instance, 2,6-disubstituted pyridine derivatives have been investigated as inhibitors of β-amyloid-42 aggregation, relevant to Alzheimer's disease. nih.gov

Identification of Remaining Challenges and Unexplored Research Avenues

A significant challenge in pyridine chemistry is the regioselective functionalization of the pyridine ring. researchgate.netresearchgate.net While methods for C-H functionalization at various positions are being developed, achieving specific substitutions, particularly at the C3 and C4 positions, can be difficult. researchgate.netnih.gov For this compound, further derivatization to modulate its properties would require overcoming these synthetic hurdles.

The primary unexplored research avenue for this specific compound is a thorough investigation of its physicochemical and biological properties. There is a lack of published data on its:

Pharmacological Profile: A comprehensive screening against various biological targets to identify potential therapeutic applications is a major unexplored area.

Material Properties: The potential of this compound in materials science, for example as a ligand for metal complexes or as a building block for functional polymers, has not been investigated. mdpi.com

Detailed Structural Analysis: While the structure is known, in-depth crystallographic and computational studies could provide valuable insights into its conformation and potential intermolecular interactions.

Prognosis for the Compound's Role in Future Chemical Sciences and Technology

The future role of this compound will likely be driven by explorations into its potential applications. Given the versatility of the pyridine scaffold, this compound could find a niche in several areas:

Drug Discovery: As a polysubstituted pyridine, it represents a novel chemical entity that could be a starting point for the development of new therapeutic agents. researchgate.net The tolyl and ethyl carboxylate groups offer sites for further modification to optimize activity and pharmacokinetic properties.

Agrochemicals: Pyridine derivatives are also prevalent in agrochemicals. ijnrd.org This compound could be screened for potential herbicidal, fungicidal, or insecticidal activities.

Functional Materials: The pyridine nitrogen atom can coordinate with metal ions, making this compound a potential ligand for catalysis or the development of metal-organic frameworks (MOFs). mdpi.com Its aromatic structure also suggests potential applications in organic electronics.

The continued development of synthetic methodologies will also play a crucial role. More efficient and selective ways to synthesize and functionalize such polysubstituted pyridines will accelerate research into their properties and applications. nih.gov

Interdisciplinary Research Opportunities and Collaborative Frameworks

The full potential of this compound can best be realized through interdisciplinary collaboration:

Synthetic and Medicinal Chemistry: Synthetic chemists can focus on developing efficient synthetic routes and creating a library of derivatives, while medicinal chemists can lead the biological screening and structure-activity relationship (SAR) studies.

Computational Chemistry and Crystallography: Computational chemists can perform in silico screening and molecular modeling to predict potential biological targets and material properties. jst.go.jp X-ray crystallographers can provide precise structural data to inform these models.

Materials Science and Engineering: Collaborations with materials scientists would be essential to explore applications in catalysis, polymers, and electronics.

Pharmacology and Biology: In-depth biological investigations would require collaboration with pharmacologists and biologists to understand the mechanism of action and in vivo efficacy of any potential drug candidates.

A collaborative framework, such as a consortium of academic and industrial partners, could facilitate the necessary research to fully explore the scientific and technological value of this and related compounds.

Q & A

Q. What are the common synthetic routes for Ethyl 2-methyl-6-p-tolylpyridine-3-carboxylate, and how are reaction conditions optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, including cyclization, esterification, or Suzuki-Miyaura coupling for aryl group introduction. For example:

Pyridine Core Formation : Use a Hantzsch-type reaction with ethyl acetoacetate, ammonium acetate, and p-tolualdehyde under reflux in ethanol .

Esterification : React the carboxylic acid intermediate with ethanol in the presence of H₂SO₄ as a catalyst.

Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) to improve yield. Monitor reaction progress via TLC or HPLC.

Q. How is the compound characterized using spectroscopic methods, and what key data confirm its structure?

Methodological Answer:

NMR Spectroscopy :

- ¹H NMR : Look for ester protons (δ 4.2–4.4 ppm, quartet), pyridine protons (δ 7.5–8.5 ppm), and p-tolyl methyl (δ 2.3 ppm, singlet) .

- ¹³C NMR : Confirm carbonyl carbons (ester: ~165 ppm; pyridine: ~150 ppm).

Mass Spectrometry (ESI-MS) : Molecular ion peak at m/z = 271.3 (M+H⁺) .

IR Spectroscopy : Ester C=O stretch (~1720 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹).

Advanced Research Questions

Q. How can X-ray crystallography using SHELX refine the crystal structure, and what challenges arise during refinement?

Methodological Answer :

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to collect intensity data.

Structure Solution : Employ SHELXD for direct methods to locate heavy atoms .

Refinement (SHELXL) :

- Assign anisotropic displacement parameters for non-H atoms.

- Model disorder in the p-tolyl group using PART instructions.

- Apply restraints to C-C bond lengths (target: 1.39 Å) .

Challenges :

- Twinned Crystals : Use TWIN/BASF commands to correct for pseudo-merohedral twinning.

- Weak Diffraction : Optimize cryoprotection (e.g., glycerol) to reduce radiation damage.

Q. Example Refinement Statistics :

| Parameter | Value |

|---|---|

| R-factor | < 0.05 |

| C-C σ | 0.002 Å |

| Flack x | 0.01(2) |

Q. How do hydrogen bonding patterns influence the solid-state packing, and how are they analyzed using graph-set notation?

Methodological Answer :

Hydrogen Bond Identification : Use Mercury software to measure D-H···A distances (e.g., O-H···N, 2.8–3.0 Å) and angles (>120°).

Graph-Set Analysis :

- Motifs : Identify chains (C(6)), rings (R₂²(8)), or intramolecular bonds (S(6)) .

- Cooperative Effects : Check for π-π stacking between pyridine rings (distance: ~3.5 Å).

Impact on Stability : Stronger H-bond networks correlate with higher melting points.

Q. Example H-Bond Table :

| Donor-Acceptor | Distance (Å) | Angle (°) | Motif |

|---|---|---|---|

| O(ester)-H···N(pyridine) | 2.89 | 156 | C(6) |

| C-H···O(carbonyl) | 3.12 | 142 | R₂²(8) |

Q. How is the pyridine ring conformation analyzed using Cremer-Pople parameters?

Methodological Answer :

Coordinate Extraction : Extract Cartesian coordinates from the CIF file.

Mean Plane Calculation : Define the pyridine ring plane via least-squares fitting.

Puckering Parameters :

- Amplitude (Q) : Measures deviation from planarity (Q > 0.2 Å indicates puckering).

- Phase Angle (θ) : Distinguishes chair (θ ≈ 0°) vs. boat (θ ≈ 180°) conformations .

Software Tools : Use PARST or PLATON to automate calculations.

Q. Example Conformational Data :

| Ring Type | Q (Å) | θ (°) |

|---|---|---|

| Pyridine | 0.15 | 18 |

| Cyclohexane | 0.55 | 30 |

Q. How are synthetic byproducts or regioisomers identified and resolved?

Methodological Answer :

Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate regioisomers.

Crystallography : Compare experimental PXRD patterns with simulated data from Mercury.

DFT Calculations : Optimize regioisomer geometries at the B3LYP/6-31G(d) level to predict NMR shifts .

Q. Example DFT vs. Experimental Data :

| Isomer | Calculated δ (ppm) | Observed δ (ppm) |

|---|---|---|

| 6-p-tolyl | 7.8 | 7.7 |

| 4-p-tolyl | 7.3 | 7.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.